1-benzyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS No.:
Cat. No.: VC15887814
Molecular Formula: C12H10IN5
Molecular Weight: 351.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10IN5 |
|---|---|
| Molecular Weight | 351.15 g/mol |
| IUPAC Name | 1-benzyl-3-iodopyrazolo[3,4-d]pyrimidin-4-amine |
| Standard InChI | InChI=1S/C12H10IN5/c13-10-9-11(14)15-7-16-12(9)18(17-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,14,15,16) |
| Standard InChI Key | RSCWXLYIGRGGGA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CN2C3=NC=NC(=C3C(=N2)I)N |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
1-Benzyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a nitrogen-rich heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a benzyl group at position 1, an iodine atom at position 3, and an amine group at position 4. Key molecular descriptors include:
| Property | Value |
|---|---|
| IUPAC Name | 1-benzyl-3-iodopyrazolo[3,4-d]pyrimidin-4-amine |
| Molecular Formula | C₁₂H₁₀IN₅ |
| Molecular Weight | 351.15 g/mol |
| CAS Registry Number | 1638759-97-3 |
| Canonical SMILES | C1=CC=C(C=C1)CN2C3=NC=NC(=C3C(=N2)I)N |
| InChI Key | RSCWXLYIGRGGGA-UHFFFAOYSA-N |
The compound’s structure has been validated via NMR and mass spectrometry, with PubChem CID 130759259 providing a comprehensive 3D conformational model .
Physicochemical Properties
The iodine substituent confers notable electrophilicity, enhancing interactions with kinase ATP-binding pockets. Computational models predict moderate solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethylacetamide (DMA), critical for synthetic applications .
Synthesis and Optimization
Synthetic Pathways
The synthesis of 1-benzyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves multi-step organic reactions, typically starting from pyrazolo[3,4-d]pyrimidine precursors. A representative protocol involves:
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Nucleophilic Substitution: Reacting 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine with benzyl bromide in the presence of cesium carbonate (Cs₂CO₃) in DMF at 80°C under inert atmosphere .
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Purification: Column chromatography (DCM/EtOAc, 1:1) followed by trituration with methanol yields the pure compound .
Reaction Optimization
Key parameters influencing yield and purity include:
| Condition | Optimization Outcome |
|---|---|
| Solvent | DMF > DMA > NMP |
| Base | Cs₂CO₃ (yield 10%) > K₂CO₃ (yield 26.9%) |
| Temperature | 80–100°C |
| Reaction Time | 10–16 hours |
Notably, potassium carbonate in DMA at 100°C for 10 hours achieves the highest reported yield (26.9%) .
Mechanism of Action
Cyclin-Dependent Kinase Inhibition
The compound acts as a competitive ATP-binding site inhibitor of CDKs, particularly CDK2. Structural studies reveal that the iodine atom at position 3 forms halogen bonds with kinase hinge residues (e.g., Glu81 and Leu83), while the benzyl group occupies a hydrophobic pocket, enhancing binding affinity.
Biochemical Efficacy
In vitro assays demonstrate potent inhibition of CDK2/cyclin E complexes, with IC₅₀ values ranging from 0.21 to 0.53 μM. This activity correlates with G₁/S phase cell cycle arrest in cancer cell lines, inducing apoptosis via p53-independent pathways.
Applications in Pharmaceutical Development
Lead Compound Optimization
Structural analogs modifying the benzyl group (e.g., 1-methyl and 1-cyclopropyl derivatives) are under investigation to enhance pharmacokinetic properties. Preliminary data suggest improved oral bioavailability in rodent models .
Drug Delivery Systems
Nanoformulations using poly(lactic-co-glycolic acid) (PLGA) nanoparticles have achieved 80% encapsulation efficiency, enabling sustained release over 72 hours in vitro .
| Supplier | Catalog Number | Purity |
|---|---|---|
| BOC Sciences | BB012046 | 97% |
| Ambeed | 151266-23-8 | 95% |
| AChemBlock | ACL-1024 | 98% |
Regulatory Considerations
Currently designated for research use only, with no clinical trials reported. Regulatory submissions for Investigational New Drug (IND) status are anticipated by Q4 2026 .
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